molecular formula C19H27N3O3S B11080612 6-[(2-ethoxyethyl)sulfanyl]-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

6-[(2-ethoxyethyl)sulfanyl]-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11080612
M. Wt: 377.5 g/mol
InChI Key: FQTOQMRLXNSBSY-UHFFFAOYSA-N
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Description

6-[(2-ETHOXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE is a complex organic compound featuring a pyrano[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-ETHOXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE typically involves multi-step organic reactions. The process often starts with the preparation of the pyrano[3,4-c]pyridine core, followed by the introduction of the ethoxyethylsulfanyl and morpholino groups. Common reagents used in these reactions include ethyl bromoacetate, morpholine, and various sulfur-containing compounds. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(2-ETHOXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyethylsulfanyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of the ethoxyethylsulfanyl group with other functional groups.

Scientific Research Applications

6-[(2-ETHOXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE has several scientific research applications, including:

    Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Biological Research: Researchers may investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound may be utilized in the production of specialty chemicals or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-[(2-ETHOXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2-METHOXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE
  • 6-[(2-ETHOXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL AMINE

Uniqueness

6-[(2-ETHOXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyethylsulfanyl group, in particular, may provide unique reactivity and interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H27N3O3S

Molecular Weight

377.5 g/mol

IUPAC Name

6-(2-ethoxyethylsulfanyl)-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C19H27N3O3S/c1-4-23-9-10-26-18-15(12-20)14-11-19(2,3)25-13-16(14)17(21-18)22-5-7-24-8-6-22/h4-11,13H2,1-3H3

InChI Key

FQTOQMRLXNSBSY-UHFFFAOYSA-N

Canonical SMILES

CCOCCSC1=C(C2=C(COC(C2)(C)C)C(=N1)N3CCOCC3)C#N

Origin of Product

United States

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